2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound with the molecular formula C23H23N5O2 and a molecular weight of 401.47 g/mol. This compound is known for its unique structure, which includes a pyrazole ring, a piperidine ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazole and piperidine intermediates. The pyrazole intermediate can be synthesized through the reaction of 2-methyl-5-phenylpyrazole with a suitable acylating agent. The piperidine intermediate is prepared by reacting piperidine with a carbonyl compound. These intermediates are then coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-27-21(14-20(26-27)19-5-3-2-4-6-19)23(29)28-11-8-17(9-12-28)16-30-22-13-18(15-24)7-10-25-22/h2-7,10,13-14,17H,8-9,11-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXUKVHCSSNABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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